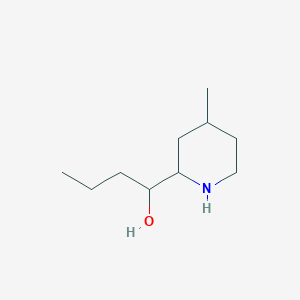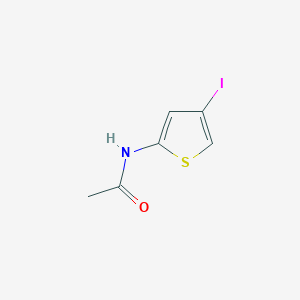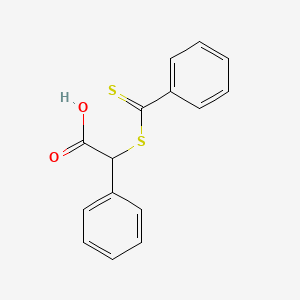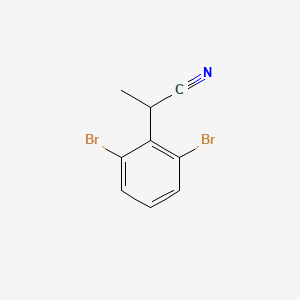![molecular formula C10H12N2O4S B13148363 Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
Morpholine,4-[(2-nitrosophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine,4-[(2-nitrosophenyl)sulfonyl]- is an organic compound that belongs to the class of morpholines. These compounds are characterized by a six-membered ring containing both oxygen and nitrogen atoms. The compound is known for its unique chemical structure, which includes a nitrosophenyl group and a sulfonyl group attached to the morpholine ring. This structure imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-[(2-nitrosophenyl)sulfonyl]- typically involves the reaction of morpholine with a nitrosophenyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Morpholine,4-[(2-nitrosophenyl)sulfonyl]- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures in place to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine,4-[(2-nitrosophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrosophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aminophenyl sulfonyl morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholine,4-[(2-nitrosophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholine,4-[(2-nitrosophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The nitrosophenyl group can interact with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interactions with various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine,4-[(2-chlorophenyl)sulfonyl]-
- Morpholine,4-[(2-fluorophenyl)sulfonyl]-
- Morpholine,4-[(2-bromophenyl)sulfonyl]-
Uniqueness
Morpholine,4-[(2-nitrosophenyl)sulfonyl]- is unique due to the presence of the nitrosophenyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated counterparts. The nitroso group can participate in unique chemical reactions and interactions that are not observed with other substituents.
Eigenschaften
Molekularformel |
C10H12N2O4S |
|---|---|
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
4-(2-nitrosophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H12N2O4S/c13-11-9-3-1-2-4-10(9)17(14,15)12-5-7-16-8-6-12/h1-4H,5-8H2 |
InChI-Schlüssel |
INLUEWPWQFNXIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)




![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)


![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)




